Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate

説明

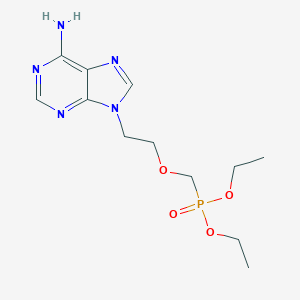

Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate (CAS: 116384-53-3) is a phosphonate ester derivative of adenine, featuring a diethyl ester group attached to a phosphonate moiety linked via an ethoxy-methyl bridge to the purine base (Figure 1). This compound is a key intermediate in the synthesis of antiviral agents such as adefovir (PMEA) and tenofovir, which are acyclic nucleoside phosphonate analogs .

特性

IUPAC Name |

9-[2-(diethoxyphosphorylmethoxy)ethyl]purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N5O4P/c1-3-20-22(18,21-4-2)9-19-6-5-17-8-16-10-11(13)14-7-15-12(10)17/h7-8H,3-6,9H2,1-2H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SACBMARVYGBCAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(COCCN1C=NC2=C(N=CN=C21)N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N5O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90332903 | |

| Record name | Diethyl {[2-(6-amino-9H-purin-9-yl)ethoxy]methyl}phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116384-53-3 | |

| Record name | Diethyl P-[[2-(6-amino-9H-purin-9-yl)ethoxy]methyl]phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116384-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl P-((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116384533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl {[2-(6-amino-9H-purin-9-yl)ethoxy]methyl}phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphonic acid, P-[[2-(6-amino-9H-purin-9-yl)ethoxy]methyl]-, diethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction of Diethyl (Tosyloxy)methylphosphonate with 2-(6-Amino-9H-purin-9-yl)ethanol

This method involves a two-step alkylation process:

Step 1: Synthesis of 2-(6-Amino-9H-purin-9-yl)ethanol

Adenine undergoes alkylation with ethylene carbonate or ethylene oxide in dimethylformamide (DMF) under basic conditions (e.g., NaOH), yielding 2-(6-amino-9H-purin-9-yl)ethanol.

Step 2: Tosylate Activation and Phosphonate Coupling

Diethyl (tosyloxy)methylphosphonate reacts with the ethanol derivative in anhydrous tetrahydrofuran (THF) or DMF, using lithium tert-butoxide (LiOtBu) or magnesium isopropoxide as a base. The tosylate group acts as a leaving group, enabling nucleophilic displacement by the alkoxide intermediate:

Conditions :

Alkylation with Halomethylphosphonates

Use of Diethyl Halomethylphosphonate Derivatives

Alternative routes employ diethyl bromomethylphosphonate or iodomethylphosphonate, which react directly with 2-(6-amino-9H-purin-9-yl)ethanol in polar aprotic solvents. For example:

Optimization Notes :

-

Solvent : Dimethylformamide (DMF) enhances nucleophilicity but may increase side reactions.

-

Base : Sodium hydride (NaH) outperforms potassium carbonate (K₂CO₃) in deprotonating the hydroxyl group.

-

Yield : 50–60%, with reduced byproducts compared to tosylate methods.

Microwave-Assisted Synthesis

Accelerated Coupling and Purification

Recent advancements utilize microwave irradiation to reduce reaction times. A mixture of diethyl (tosyloxy)methylphosphonate and 2-(6-amino-9H-purin-9-yl)ethanol in acetonitrile is irradiated at 140°C for 30 minutes , achieving 65–70% yield. This method minimizes thermal degradation and improves reproducibility.

Comparative Analysis of Methods

Mechanistic Insights and Byproduct Formation

The alkylation proceeds via an Sₙ2 mechanism , where the alkoxide ion attacks the electrophilic phosphorus-bound carbon. Competing side reactions include:

-

O-Alkylation : Formation of ether byproducts due to alternative attack sites.

-

Phosphonate Hydrolysis : Degradation in aqueous conditions, necessitating anhydrous environments.

Industrial-Scale Considerations

Large-scale production favors the tosylate method due to reagent stability and cost-effectiveness. Critical parameters include:

化学反応の分析

Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions may produce various substituted purine derivatives .

科学的研究の応用

Medicinal Chemistry

Diethyl PMEA has been studied extensively for its antiviral properties, particularly against viral infections such as HIV and Hepatitis B. Its mechanism of action involves the inhibition of viral replication by interfering with nucleic acid synthesis.

Case Studies

- HIV Inhibition : Research has demonstrated that Diethyl PMEA exhibits activity against HIV by functioning as a nucleotide analog. It competes with natural nucleotides for incorporation into viral DNA, thereby terminating chain elongation. Studies indicate that it shows promising results in vitro, leading to further exploration in clinical trials .

- Hepatitis B Treatment : Diethyl PMEA has also shown efficacy against Hepatitis B virus (HBV). In a study involving HBV-infected cells, treatment with Diethyl PMEA resulted in a significant decrease in viral load, suggesting its potential as a therapeutic agent for chronic HBV infection .

Biochemical Research

The compound is utilized in biochemical assays to study enzyme interactions and cellular processes. Its phosphonate group allows it to mimic phosphate esters, making it useful in studying phosphorylation events within cells.

Applications in Assays

- Kinase Inhibition Studies : Diethyl PMEA has been used to investigate the role of kinases in cell signaling pathways. By acting as a competitive inhibitor for certain kinases, researchers can elucidate the mechanisms of signal transduction and identify potential therapeutic targets .

Agricultural Chemistry

Emerging research suggests that Diethyl PMEA may have applications in agricultural chemistry, particularly as a plant growth regulator or pesticide.

Research Findings

- Plant Growth Promotion : Preliminary studies indicate that Diethyl PMEA may enhance plant growth by modulating hormonal pathways associated with growth and development. This could lead to its application as an eco-friendly growth enhancer in agriculture .

Summary Table of Applications

作用機序

The mechanism of action of Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate involves its interaction with viral enzymes and proteins. The compound acts as an inhibitor of viral replication by interfering with the synthesis of viral nucleic acids. It targets specific enzymes involved in the replication process, thereby preventing the proliferation of the virus .

類似化合物との比較

Physical Properties :

- Molecular formula: C₁₂H₂₀N₅O₄P

- Molecular weight: 329.29 g/mol

- Appearance: White to off-white solid

- Stability: Hydrolytically sensitive; requires storage at 2–8°C under inert conditions .

Applications :

Primarily used in antiviral research, it serves as a prodrug precursor. The diethyl ester groups enhance lipophilicity, improving cellular uptake compared to the free phosphonic acid form (PMEA) .

Structural and Functional Group Analysis

Adefovir (PMEA)

- Structure: {[2-(6-amino-9H-purin-9-yl)ethoxy]methyl}phosphonic acid (free acid form of the target compound).

- Key difference : Lacks diethyl ester groups, resulting in higher polarity and reduced membrane permeability .

- Antiviral activity : Broad-spectrum inhibitor of DNA polymerases, effective against HIV-1 and hepatitis B virus (HBV) at IC₅₀ values of 0.1–2.5 μM .

Tenofovir Diethyl Ester

- Structure: Diethyl (((1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate.

- Key difference : Contains a propan-2-yl group instead of ethoxy, extending the carbon chain. This modification enhances metabolic stability and oral bioavailability .

- Antiviral activity: Tenofovir disoproxil (a prodrug of tenofovir) exhibits prolonged half-life (17 hours) and superior efficacy against HBV and HIV compared to adefovir .

Diethyl {2-[3-(adenin-9-yl)-2-(2-diethoxyphosphoryl)ethoxy)propoxy]ethyl}phosphonate (Compound 19)

- Structure : Contains an additional phosphonate group and extended ethoxy chain.

- Synthesis : Prepared via nucleophilic substitution with a 61% yield, demonstrating scalability for analogs .

Stability and Toxicity

- Target Compound : Requires strict anhydrous conditions due to hydrolytic sensitivity. Acute oral toxicity (LD₅₀) in rats is >2000 mg/kg, indicating moderate safety .

- Adefovir : Dose-limiting nephrotoxicity at >60 mg/day in humans, necessitating ester prodrug development .

- Tenofovir: Lower renal toxicity compared to adefovir due to optimized ester prodrug design .

生物活性

Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate, also known as 9-[2-(diethoxyphosphorylmethoxy)ethyl]adenine, is a phosphonate compound with significant potential in biological applications, particularly in pharmacology and biochemistry. Its structure comprises a purine base linked to a diethyl phosphonate moiety, which is crucial for its biological activity. This article delves into the biological activity of this compound, highlighting its pharmacological properties, synthesis, and potential therapeutic applications.

- Molecular Formula : C₁₂H₂₀N₅O₄P

- Molecular Weight : 329.30 g/mol

- CAS Number : 116384-53-3

- Melting Point : 136 °C

- Purity : ≥95% (by HPLC)

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₀N₅O₄P |

| Molecular Weight | 329.30 g/mol |

| CAS Number | 116384-53-3 |

| Melting Point | 136 °C |

| Purity | ≥95% (HPLC) |

This compound exhibits biological activity primarily through its role as a prodrug. Upon administration, it can be metabolized to release active components that interact with various biological targets. The phosphonate group enhances solubility and stability, facilitating cellular uptake and subsequent bioactivity.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, studies have shown that related phosphonates can inhibit viral replication by interfering with nucleic acid synthesis. The mechanism often involves the inhibition of viral polymerases or reverse transcriptases, making these compounds potential candidates for antiviral therapies against diseases like HIV and hepatitis.

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, suggesting a mechanism that might involve the activation of intrinsic pathways leading to programmed cell death. Additionally, it has shown efficacy in inhibiting cell proliferation at low micromolar concentrations.

Case Studies

-

In Vitro Studies on Cancer Cell Lines :

- A study assessed the cytotoxic effects of this compound on various cancer cell lines (e.g., HeLa, MCF-7). The results indicated an IC50 value in the low micromolar range, highlighting its potential as an anticancer agent.

-

Antiviral Efficacy :

- Research involving related phosphonates demonstrated significant antiviral activity against HSV and HIV. The compounds were shown to reduce viral load significantly in treated cell cultures, supporting their development as therapeutic agents.

-

Prodrug Development :

- Investigations into prodrug formulations of this compound revealed enhanced bioavailability and targeted delivery capabilities, improving therapeutic outcomes in preclinical models.

Safety Profile

While the compound shows promise in various applications, understanding its safety profile is crucial. Toxicological assessments indicate that at therapeutic doses, it exhibits minimal cytotoxicity towards non-cancerous cells, although further studies are required to fully elucidate its long-term safety and potential side effects.

Q & A

Q. What are the established synthetic routes for Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate, and what analytical methods are used for purity assessment?

The compound is synthesized as a key intermediate for antiviral agents like Adefovir. A common approach involves coupling adenine derivatives with phosphonate-containing precursors under controlled conditions. For example, phosphorylation of 9-[2-(hydroxyethoxy)ethyl]adenine with diethyl phosphonomethylating agents is a critical step . Purity assessment typically employs high-performance liquid chromatography (HPLC) with UV detection, as reported for intermediates with ≥98% purity . Structural confirmation via nuclear magnetic resonance (NMR) and mass spectrometry (MS) is essential, with specific attention to phosphonate and adenine proton signals .

Q. How is the crystal structure of this compound determined, and what software tools are employed in refinement?

Single-crystal X-ray diffraction is the gold standard for structural elucidation. For co-crystals (e.g., with succinic acid), data collection at 296 K using MoKα radiation (λ = 0.71073 Å) and refinement via SHELX programs (e.g., SHELXL-2018) are standard . Key parameters include R-factor thresholds (e.g., R = 0.046, wR = 0.143) and hydrogen-bonding geometry analysis. Displacement parameters and anisotropic refinement for non-hydrogen atoms ensure accuracy, while riding models are applied to hydrogen atoms . The software also handles symmetry operations and intermolecular interactions (e.g., π–π stacking) .

Advanced Research Questions

Q. How do hydrogen-bonding interactions in co-crystals influence the physicochemical stability of this compound?

Co-crystallization with succinic acid (SA) enhances stability via N–H⋯O and O–H⋯N hydrogen bonds between adenine and SA moieties. For example, N5–H5A⋯O4 (2.89 Å) and O10–H10⋯N3 (2.75 Å) interactions stabilize the lattice . Adjacent adenine units further engage in AD–AD N–H⋯O–P bonds (2.91 Å) and π–π stacking (3.5 Å interplanar distance), reducing hygroscopicity and improving thermal stability (melting point: 410 K) . These interactions are critical for optimizing shelf-life and dissolution profiles in preclinical formulations.

Q. What methodologies are used to evaluate the compound's in vitro biological activity, particularly concerning apoptosis induction?

Mechanistic studies involve treating cancer cell lines (e.g., BEL-7402 hepatocarcinoma cells) with the compound and assessing viability via MTT assays. Flow cytometry quantifies apoptosis (e.g., sub-G1 population) and cell cycle arrest (e.g., S-phase perturbation) . Reactive oxygen species (ROS) generation is measured using DCF fluorescence, while caspase-3/9 activation confirms apoptotic pathways . Antioxidant rescue experiments (e.g., N-acetylcysteine) validate ROS-dependent mechanisms. Dose-response curves (e.g., IC₅₀ at 80 μM) and DNA fragmentation assays (via gel electrophoresis) provide additional validation .

Q. What chromatographic techniques are optimal for pharmacokinetic profiling of this phosphonate compound in biological matrices?

Liquid chromatography–tandem mass spectrometry (LC-MS/MS) is preferred due to high sensitivity for phosphonates in plasma. A validated method involves protein precipitation extraction, reverse-phase C18 columns (e.g., 2.1 × 50 mm, 3.5 μm), and mobile phases like 0.1% formic acid in acetonitrile/water . Electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM) enhances specificity (e.g., m/z transitions for the compound and internal standards). Validation parameters include linearity (1–100 ng/mL), precision (CV <15%), and recovery (>85%) .

Q. Notes for Methodological Rigor

- Synthetic Protocols : Optimize reaction stoichiometry and purification (e.g., column chromatography) to minimize diastereomer formation .

- Crystallography : Ensure data-to-parameter ratios >15 to avoid overfitting during refinement .

- Biological Assays : Include ROS scavengers as controls to confirm mechanism-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。